Forsythoside A

Catalog No.
S618725
CAS No.
79916-77-1
M.F
C29H36O15
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Forsythoside A

CAS Number

79916-77-1

Product Name

Forsythoside A

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1

InChI Key

DTOUWTJYUCZJQD-UJERWXFOSA-N

Synonyms

forsythiaside, forsythoside A

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O

Antibacterial Activity:

Forsythiasides A, B, and I exhibit broad-spectrum antibacterial activity against various pathogens. Studies have shown their effectiveness against common bacteria like Escherichia coli, Pseudomonas aeruginosa, and Aeromonas hydrophila []. Additionally, forsythiaside A has been shown to decrease resistance to antibiotics like enrofloxacin in A. hydrophila [].

Antiviral Activity:

Forsythia suspensa has been used traditionally for its antiviral properties, and research supports this claim. Forsythiaside A has demonstrated the ability to directly inhibit the infectivity of various viruses, including the chicken infectious bronchitis virus [].

Anti-inflammatory and Immunomodulatory Effects:

Forsythiaside possesses potent anti-inflammatory properties. It regulates various signaling pathways involved in inflammation, thereby reducing the production of inflammatory mediators []. Studies also suggest its potential in modulating the immune system, potentially aiding in the management of immune-related disorders [].

Antioxidant Activity:

Forsythiaside exhibits significant antioxidant capacity, scavenging free radicals and protecting cells from oxidative stress-induced damage. This property makes it potentially beneficial in preventing or alleviating conditions associated with oxidative stress, such as neurodegenerative diseases and aging [].

Other Potential Applications:

Research suggests forsythiaside may have additional applications in various areas. Studies have explored its potential role in:

  • Hepatoprotection: Protecting the liver from injury [].
  • Neuroprotection: Protecting brain cells from damage in neurodegenerative diseases.
  • Treatment of diabetic kidney disease: Reducing inflammation and oxidative stress in the kidneys [].

Forsythoside A is a phenylethanoid glycoside, primarily extracted from the plant Forsythia suspensa, which is commonly used in traditional Chinese medicine. Its chemical structure is characterized by a complex arrangement of phenolic and sugar moieties, specifically identified as 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside with a molecular formula of C₂₉H₃₆O₁₅ and a molar mass of approximately 624.59 g/mol . Forsythoside A is noted for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and vasodilatory effects .

Typical of glycosides. It can participate in hydrolysis reactions where the glycosidic bond is cleaved by acids or enzymes, releasing the aglycone (the phenolic component) and sugar moieties. Additionally, it may react with free radicals due to its antioxidant properties, contributing to the reduction of oxidative stress in biological systems . The compound has also shown interactions with signaling pathways, particularly influencing the RhoA/ROCK pathway, which is crucial in cellular processes such as contraction and permeability .

Forsythoside A exhibits significant biological activities:

  • Anti-inflammatory Effects: It inhibits the production of inflammatory mediators like nitric oxide and prostaglandin E₂ by modulating pathways such as phosphatidylinositol 3-kinase/protein kinase B and nuclear factor erythroid 2-related factor 2 .
  • Antioxidant Properties: Forsythoside A enhances the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, thereby reducing reactive oxygen species levels in cells .
  • Vasodilatory Effects: It has been shown to inhibit norepinephrine-induced vasoconstriction, suggesting potential applications in cardiovascular health .

The synthesis of Forsythoside A can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting Forsythoside A from Forsythia suspensa using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic approaches may include glycosylation reactions where sugar moieties are attached to the phenolic backbone under specific catalytic conditions.
  • Biotransformation: Microbial fermentation processes can also be employed to produce Forsythoside A from simpler precursors using specific strains capable of glycosylation .

Forsythoside A has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is considered for developing treatments for inflammatory diseases and oxidative stress-related conditions.
  • Cosmetics: Its antioxidant effects make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Nutraceuticals: Forsythoside A is explored as a dietary supplement for its health-promoting properties .

Recent studies have focused on the interactions of Forsythoside A with proteins involved in signaling pathways. It has been shown to enhance endothelial barrier integrity through modulation of the RhoA/ROCK signaling pathway. This interaction suggests that Forsythoside A could influence vascular permeability and may have implications for conditions such as edema or inflammation . Molecular docking studies indicate that Forsythoside A forms stable complexes with GTP-RhoA, highlighting its potential as a therapeutic agent targeting vascular dysfunctions .

Forsythoside A shares structural similarities with other compounds known as forsythiasides, particularly:

Compound NameStructure DescriptionUnique Features
Forsythoside BContains additional sugar units (apiose)Exhibits stronger anti-inflammatory effects than Forsythoside A .
Forsythoside CHas different sugar configurationsLess potent in vasodilation compared to Forsythoside A .
Forsythoside ESimilar phenolic structure but different sugar linkagePrimarily studied for its effects on protein fluorescence rather than direct biological activity .

Forsythoside A stands out due to its balanced profile of anti-inflammatory and antioxidant activities, making it particularly suitable for therapeutic applications aimed at oxidative stress and inflammation.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

624.20542044 g/mol

Monoisotopic Mass

624.20542044 g/mol

Heavy Atom Count

44

UNII

OUH5BQ893P

Other CAS

79916-77-1

Wikipedia

Forsythiaside

Dates

Modify: 2023-08-15

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